5-Fluoro-1H-indazol-6-OL
Overview
Description
5-Fluoro-1H-indazol-6-OL is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of a fluorine atom at the 5-position and a hydroxyl group at the 6-position of the indazole ring imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
Indazole derivatives, which include 5-fluoro-1h-indazol-6-ol, have been found to possess a wide range of biological properties . For instance, some indazole derivatives have been identified as potent and highly selective inhibitors of certain kinases
Mode of Action
It is known that indazole derivatives interact with their targets to exert their biological effects . For instance, some indazole derivatives have been found to inhibit the activity of certain kinases, leading to changes in cellular processes
Biochemical Pathways
Indazole derivatives have been found to affect a variety of biological processes, including inflammation, microbial infection, and cancer
Result of Action
Indazole derivatives have been found to exert a variety of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indazole derivatives
Biochemical Analysis
Biochemical Properties
5-Fluoro-1H-indazol-6-OL plays a significant role in various biochemical reactions. It has been identified as a potent agonist for 5-HT2 receptors, which are a subtype of serotonin receptors . This interaction is crucial as it influences neurotransmission and various physiological processes. Additionally, this compound has shown inhibitory effects on certain enzymes, such as cyclo-oxygenase-2 (COX-2), which is involved in inflammatory responses . The compound’s ability to modulate these enzymes and receptors highlights its potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to inhibit cell growth in various cancer cell lines, including colon and melanoma cells . This inhibition is attributed to its interaction with cellular signaling pathways that regulate cell proliferation and apoptosis. Furthermore, this compound influences gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to 5-HT2 receptors with high affinity, leading to the activation of downstream signaling pathways . This binding induces conformational changes in the receptor, triggering a cascade of intracellular events that influence cellular responses. Additionally, this compound inhibits COX-2 by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on cell growth and enzyme activity, indicating its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a narrow therapeutic window . These findings underscore the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. The compound’s interaction with metabolic enzymes highlights its potential impact on overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is predominantly localized in the cytoplasm, where it interacts with various enzymes and receptors . Additionally, post-translational modifications and targeting signals direct the compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1H-indazol-6-OL typically involves the cyclization of ortho-substituted benzylidenehydrazine derivatives. One common method includes the reaction of 2-fluorobenzonitrile with hydrazine in the presence of a catalyst such as Raney nickel . The reaction is carried out in toluene at a temperature range of 10–15°C, yielding 2-fluorobenzylidenehydrazine, which then undergoes cyclization to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Transition metal-catalyzed reactions, such as those involving copper or silver catalysts, are often employed to achieve efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1H-indazol-6-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom at the 5-position can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Formation of 5-Fluoro-1H-indazol-6-one.
Reduction: Formation of 5-Fluoro-1H-indazol-6-amine.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-1H-indazol-6-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a selective inhibitor of specific enzymes and receptors.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: Lacks the fluorine and hydroxyl substituents, resulting in different chemical and biological properties.
5-Chloro-1H-indazol-6-OL: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and potency.
1H-Indazol-3-amine: Contains an amine group at the 3-position, which alters its interaction with biological targets.
Uniqueness
5-Fluoro-1H-indazol-6-OL is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct electronic and steric effects. These substituents enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-fluoro-1H-indazol-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-5-1-4-3-9-10-6(4)2-7(5)11/h1-3,11H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMMOSQPRDYCJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082041-61-9 | |
Record name | 5-Fluoro-1H-indazol-6-OL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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